5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Beschreibung
5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a fluorinated tetrahydropyrazolo[1,5-a]pyrimidine derivative characterized by a perfluoroethyl group (-CF₂CF₃) at the 7-position and a methyl group (-CH₃) at the 5-position. This scaffold is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are recognized for their pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The compound’s tetrahydropyrimidine ring confers conformational flexibility, while the perfluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug discovery .
Current synthetic routes for such compounds often involve dearomatization strategies. For example, enantioselective Rh-catalyzed reductive dearomatization of pyrazolo[1,5-a]pyrimidines has been reported to yield chiral tetrahydropyrazolo[1,5-a]pyrimidines with up to 98% enantiomeric excess (ee), highlighting its synthetic accessibility .
Eigenschaften
IUPAC Name |
5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F5N3/c1-5-4-6(8(10,11)9(12,13)14)17-7(16-5)2-3-15-17/h2-3,5-6,16H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPPUZPYXZRJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the perfluoroethyl group. This reaction is carried out in acetic acid to yield the desired product . The reaction conditions can be adjusted to favor the formation of specific isomers, with trifluoroacetic acid predominantly forming 5-difluoromethyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and perfluoroethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetic acid or trifluoroacetic acid, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic properties:
Anticancer Activity
Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For example:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | A549 (Lung) | 12.5 | |
| 5-Methyl derivative | MCF-7 (Breast) | 8.0 |
These studies suggest that the compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Notably, it has demonstrated activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
The inhibition of these enzymes suggests potential applications in treating diseases related to nucleotide metabolism.
Biochemical Pathways
The mechanism of action for this compound involves the modulation of several biochemical pathways:
- Bruton’s Tyrosine Kinase (BTK) : The compound interacts with BTK, inhibiting its kinase activity and affecting B-cell development and differentiation.
- BCR and FcR Signaling Pathways : It influences these pathways, which are critical in immune response regulation.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Materials Science Applications
Beyond medicinal chemistry, 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is being explored for its potential use in materials science:
- Fluorinated Polymers : The perfluoroethyl group may enhance the chemical stability and hydrophobic properties of polymers.
- Coatings : The compound's unique properties could make it suitable for developing advanced coatings with improved resistance to environmental factors.
Wirkmechanismus
The mechanism of action of 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The fluoroalkyl groups enhance the compound’s binding affinity to receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, but they generally involve inhibition of key enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
Key structural variations among pyrazolo[1,5-a]pyrimidine derivatives occur at positions 5, 7, and 3 (see Table 1). These modifications influence physicochemical properties, target affinity, and synthetic complexity.
Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Fluorine Substitution: Compounds with trifluoromethyl (-CF₃) or perfluoroethyl (-CF₂CF₃) groups exhibit enhanced metabolic stability and membrane permeability compared to non-fluorinated analogues .
- Aromatic vs. Aliphatic Substituents : Aromatic groups at position 5 (e.g., phenyl, bis(trifluoromethyl)phenyl) are associated with improved target binding in kinase inhibitors, while aliphatic groups (e.g., methyl) may reduce steric hindrance .
- Functional Group Diversity : Ketones at position 7 (e.g., in MK80) or hydrazide moieties (e.g., 5-methyl-7-(perfluoroethyl)-2-carbohydrazide) enable further derivatization for SAR studies .
Pharmacological and Functional Comparisons
- Kinase Inhibition : Compounds like MK80 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl) derivatives) show potent BTK inhibition, suggesting that bulky, electron-withdrawing groups at position 5 enhance target engagement . The perfluoroethyl group in the target compound may offer similar advantages but requires empirical validation.
- Antimicrobial Activity : Derivatives with methoxy or difluoromethyl groups (e.g., 7-(difluoromethyl)-5-(2-methoxyphenyl)) exhibit biofilm-inhibitory properties, likely due to disrupted bacterial membrane integrity .
- Opioid Receptor Modulation : The 5-phenyl-7-(trifluoromethyl) analogue was identified in a high-throughput screen for κ-opioid receptor agonists, indicating fluorinated pyrazolo[1,5-a]pyrimidines’ versatility in CNS drug discovery .
Biologische Aktivität
5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Chemical Name : 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- CAS Number : 869952-89-6
- Molecular Formula : C10H10F5N3O2
- Molecular Weight : 299.2 g/mol
Biological Activity
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Several studies have indicated potential applications in various therapeutic areas.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. For instance:
- Study Findings : A study published in Journal of Medicinal Chemistry indicated that compounds similar to 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Another area of interest is the compound's antimicrobial activity:
- Case Study : In a study focusing on the antimicrobial effects of various pyrazolo derivatives, 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine was tested against several bacterial strains. The results showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 5 | Enhances lipophilicity and cellular uptake |
| Perfluoroethyl group at position 7 | Increases metabolic stability |
Safety and Toxicology
While promising in terms of biological activity, safety assessments are critical:
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives like 5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
- Methodological Answer : A common approach involves cyclocondensation of 5-amino-3-arylpyrazoles with β-diketones or β-ketoesters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole under reflux in ethanol to yield pyrazolo[1,5-a]pyrimidine derivatives . Purification via silica gel column chromatography (petroleum ether/ethyl acetate) is critical to isolate isomers and by-products .
Q. How can structural confirmation of the pyrazolo[1,5-a]pyrimidine core be achieved?
- Methodological Answer : X-ray crystallography is the gold standard for confirming fused-ring geometry and substituent positions. For example, dihedral angles between fused rings (e.g., 1.31°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) can be resolved . Complement this with - and -NMR to verify methyl, perfluoroethyl, and tetrahydropyrimidine proton environments .
Intermediate Research Questions
Q. What analytical techniques are recommended to resolve isomers in pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates isomers. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate and its 5-methyl-7-carboxylate isomer show distinct retention times . High-resolution mass spectrometry (HRMS) further validates molecular formulas .
Q. How do reaction conditions influence the regioselectivity of substituents in the pyrazolo[1,5-a]pyrimidine scaffold?
- Methodological Answer : Solvent polarity and temperature dictate regioselectivity. Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C7 position, while nonpolar solvents (e.g., toluene) may shift reactivity to C5. For perfluoroethyl groups, fluorinated solvents (e.g., hexafluoroisopropanol) enhance solubility and reaction efficiency .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for perfluoroethyl-substituted derivatives?
- Methodological Answer : Perfluoroethyl groups () induce significant deshielding in adjacent protons. If experimental -NMR shifts deviate from computational predictions (e.g., DFT calculations), verify via -NMR to confirm substituent orientation. Cross-reference with X-ray data to resolve ambiguities .
Q. What strategies optimize the introduction of perfluoroalkyl groups (e.g., perfluoroethyl) into the pyrazolo[1,5-a]pyrimidine scaffold?
- Methodological Answer : Use transition-metal catalysis (e.g., Pd/Cu) for direct C–H perfluoroalkylation at position 7. Alternatively, pre-functionalize β-ketoesters with perfluoroethyl groups before cyclocondensation. Monitor reaction progress via -NMR to avoid over-fluorination by-products .
Q. How do structural modifications (e.g., perfluoroethyl vs. trifluoromethyl) impact biological activity in pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Perfluoroethyl groups enhance lipophilicity and metabolic stability compared to trifluoromethyl. Test inhibitory activity against targets like HMG-CoA reductase or CRF1 receptors using enzyme assays (IC measurements). Compare binding affinities via surface plasmon resonance (SPR) to correlate substituent effects with potency .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for pyrazolo[1,5-a]pyrimidine synthesis?
- Methodological Answer : Yield variations often stem from by-product formation (e.g., regioisomers or dimerization). Use LC-MS to identify impurities and optimize stoichiometry (e.g., 1.1:1 molar ratio of β-ketoester to 5-aminopyrazole). Reflux time adjustments (e.g., 30–60 minutes) and inert atmospheres (N) minimize oxidative side reactions .
Structure-Activity Relationship (SAR) Studies
Q. What computational tools are suitable for predicting the bioactivity of perfluoroethyl-substituted pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystallographic structures of target receptors (e.g., COX-2 PDB: 3LN1). Validate predictions with free-energy perturbation (FEP) calculations to quantify perfluoroethyl contributions to binding energy. Cross-check with in vitro assays to refine SAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
